molecular formula C15H12BrClF4N2O2 B1672857 Fluazolate CAS No. 174514-07-9

Fluazolate

Cat. No. B1672857
M. Wt: 443.62 g/mol
InChI Key: FKLQIONHGSFYJY-UHFFFAOYSA-N
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Description

Fluazolate is a herbicide used for pre-emergence control of broad-leaved weeds and grasses . Its chemical name is propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1-pyrazol-3-yl]-2-chloro-4-fluorobenzoate .


Synthesis Analysis

Fluazolate can be synthesized in up to 30% overall yield using regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies from 2-chloro-4-fluorobenzoic acid . The synthesis process involves a nine-step reaction starting from easily-obtained 2-chloro-4-fluorotoluene .


Molecular Structure Analysis

The molecular formula of Fluazolate is C15H12BrClF4N2O2 . It has an average mass of 443.619 Da and a monoisotopic mass of 441.970673 Da .


Physical And Chemical Properties Analysis

Fluazolate has a low aqueous solubility and low volatility . It has a molecular weight of 443.62 .

Scientific Research Applications

Hepatic Effects Comparison

Flutamide, an antiandrogen primarily used for prostate cancer, has been studied for its idiosyncratic hepatotoxic effects. A study comparing Flutamide's gene expression profile in rats with classical aryl hydrocarbon receptor (AhR) ligands and atypical CYP1A inducers found Flutamide's gene response to be similar to AhR activators, with additional effects on CYP2B and CYP3A genes. This research provides insights into Flutamide's hepatic effects and its potential role in drug clearance-related gene networks (Coe et al., 2006).

Azole Antifungals Overview

Azole antifungals have seen significant advancements, particularly in the treatment of opportunistic and endemic fungal infections. Research on current and emerging azole antifungals, including Fluconazole and Itraconazole, highlights their safer profiles compared to older treatments like Amphotericin B and Ketoconazole. This review provides an extensive overview of azole antifungals' applications in treating systemic and superficial fungal infections, outlining their efficacy, safety, and resistance issues (Sheehan et al., 1999).

Synthesis Strategies

The synthesis of Fluazolate, starting from commercially available precursors, highlights key methodologies in creating this compound. Two main strategies, regioselective cyclocondensation and nucleophilic substitution-cyclization, are employed to achieve Fluazolate in significant yields. This research contributes to the understanding of synthetic routes for Fluazolate, potentially impacting its production and availability for further study (Hsieh et al., 2016).

Dissipation in Environmental Settings

The degradation of Fluazolate in water under different pH conditions was studied to understand its environmental fate. Results showed a negligible effect of pH on Fluazolate's dissipation, with almost complete degradation within 17 weeks. This research is crucial for assessing Fluazolate's environmental impact and its persistence in aquatic environments (Rani et al., 2008).

Safety And Hazards

Fluazolate is harmful if swallowed . It is advised to wash hands thoroughly after handling and to seek medical attention if swallowed .

properties

IUPAC Name

propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQIONHGSFYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057999
Record name Fluazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluazolate

CAS RN

174514-07-9
Record name Fluazolate [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 100 g (0.25 mol) 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (Compound No. 3) in 580 mL of toluene was prepared and treated with 1 g of dimethylformamide (DMF). The stirred mixture was heated to 45° C., treated with 30 g (0.252 mol) of thionyl chloride and subsequently heated to 60° C.-65° C. for one hour. After cooling to 40° C., a solution of 30 g (0.50 mol) of isopropanol and 27.6 g (0.35 mol) pyridine was added at once. The mixture was stirred and heated to about 55° C. for 30 minutes to complete conversion of the intermediate acid chloride to the desired product. Treatment with 650 mL water and 45 g of acetone gave two clear layers. The aqueous layer was removed and the organic portion washed with water, saturated brine, dried with MgSO4 and concentrated to give a viscous oil. A solid was obtained by solution of the oil into 250 g of warm isopropanol, cooling of the mixture to room temperature and slow treatment with 600 mL of cold water. The resultant precipitate was collected by filtration, washed with water and air dried to give 105 g (94.7%) of a white solid: mp 79.5° C.-80.5° C.; 1H NMR (CDCl3) δ 1.49 (d, 6H), 4.21 (s, 3H), 5.38 (m, 1H), 7.43 (d, 1H), 8.14 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
27.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
580 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.